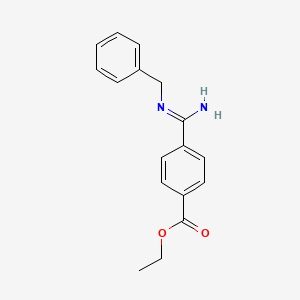

ethyl 4-(N-benzylcarbamimidoyl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

ethyl 4-(N'-benzylcarbamimidoyl)benzoate |

InChI |

InChI=1S/C17H18N2O2/c1-2-21-17(20)15-10-8-14(9-11-15)16(18)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19) |

InChI Key |

BRLPHWMHLVBHEG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=NCC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Ethyl 4 N Benzylcarbamimidoyl Benzoate

Established Synthetic Routes for Ethyl 4-(N-benzylcarbamimidoyl)benzoate

The most prominent and historically significant method for the synthesis of this compound is the Pinner reaction. This reaction provides a direct and reliable pathway to the amidine functionality from readily available precursors.

Key Reaction Pathways and Precursors

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly referred to as a Pinner salt. rsc.org This intermediate is then reacted with an amine to yield the desired amidine. rsc.org For the synthesis of this compound, the key precursors are ethyl 4-cyanobenzoate (B1228447) and benzylamine.

The reaction proceeds in two main stages:

Formation of the Pinner Salt: Ethyl 4-cyanobenzoate is treated with an anhydrous alcohol, typically ethanol, in the presence of a strong acid, most commonly dry hydrogen chloride (HCl) gas. acs.orgorganic-chemistry.org This results in the formation of the ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride salt.

Aminolysis of the Pinner Salt: The isolated or in situ generated Pinner salt is then treated with benzylamine. The more nucleophilic amine displaces the ethoxy group from the imino ester intermediate to form the final product, this compound, usually as its hydrochloride salt.

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Ethyl 4-cyanobenzoate, Ethanol | Anhydrous HCl | Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride (Pinner Salt) |

| 2 | Pinner Salt, Benzylamine | - | This compound hydrochloride |

Optimization of Synthesis Conditions and Yields

The efficiency of the Pinner reaction is highly dependent on the reaction conditions. Strict anhydrous conditions are crucial, as the presence of water can lead to the hydrolysis of the nitrile or the Pinner salt intermediate to form esters and amides, respectively, thereby reducing the yield of the desired amidine. rsc.org

Key parameters for optimization include:

Acid Catalyst: While gaseous HCl is traditional, milder and more manageable acid sources have been explored. Lewis acids such as aluminum tribromide and trimethylsilyl (B98337) triflate have been shown to promote the Pinner reaction, in some cases offering improved yields and milder reaction conditions. nih.gov

Temperature: The formation of the Pinner salt is often carried out at low temperatures (0 °C) to prevent the decomposition of the thermodynamically unstable imidium chloride salt. rsc.org The subsequent aminolysis step can typically be performed at room temperature or with gentle heating.

Solvent: The choice of solvent is critical. Anhydrous, non-protic solvents are generally preferred. In some cases, the alcohol reactant can be used in excess as the solvent. rsc.org The use of cyclopentyl methyl ether (CPME) has been reported as a greener alternative to traditional solvents, allowing for direct isolation of the product by filtration in some cases. acs.orgnih.gov

Stoichiometry of Reactants: The molar ratio of the nitrile, alcohol, and amine can be adjusted to maximize the yield. An excess of the alcohol is often used in the first step, and a slight excess of the amine may be employed in the second step to ensure complete conversion of the Pinner salt.

Yields for the Pinner synthesis of N-substituted aryl amidines can be moderate to good, often in the range of 40-60%, though optimization can lead to higher efficiencies. nih.gov

Novel Synthetic Approaches and Methodological Advancements

While the Pinner reaction remains a cornerstone of amidine synthesis, contemporary research has focused on developing more sustainable, efficient, and versatile methodologies.

Development of Green Chemistry Syntheses

In line with the principles of green chemistry, several alternative approaches to the synthesis of amidines have been developed to minimize the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times in amidine synthesis. rsc.org For instance, the TiCl4-mediated amination of amides can be accomplished in minutes under microwave heating, compared to hours with conventional heating, often with excellent yields. rsc.org

Solvent-Free and Catalytic Methods: The development of solvent-free reaction conditions is a key goal in green chemistry. nih.govbohrium.comresearchgate.net Ytterbium amides have been used to catalyze the addition of amines to nitriles under solvent-free conditions at elevated temperatures, providing good to excellent yields of N-arylamidines. organic-chemistry.org Copper-catalyzed protocols using O2 as a green oxidant have also been developed for the synthesis of N-substituted benzamidines from nitriles and amines. mdpi.com

Use of Greener Solvents: As mentioned, cyclopentyl methyl ether (CPME) is a more sustainable alternative to many traditional ethereal solvents used in the Pinner reaction. nih.gov Enzymatic methods using biocatalysts like Candida antarctica lipase (B570770) B in green solvents have also been explored for amide bond formation, which could potentially be adapted for amidine synthesis. nih.gov

| Methodology | Advantages | Disadvantages |

| Classical Pinner Reaction | Well-established, reliable for many substrates. | Requires anhydrous conditions, uses hazardous gaseous HCl. |

| Lewis Acid-Promoted Pinner | Milder conditions, avoids gaseous HCl. nih.gov | Lewis acids can be moisture-sensitive and costly. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields. rsc.org | Requires specialized microwave equipment. |

| Solvent-Free Catalysis | Environmentally friendly, high atom economy. organic-chemistry.org | May require high temperatures. |

| Copper-Catalyzed Synthesis | Uses a green oxidant (O2), good yields. mdpi.com | Requires a metal catalyst. |

Chemo- and Regioselective Synthesis Considerations

The synthesis of complex molecules containing multiple functional groups requires reactions with high chemo- and regioselectivity. In the context of this compound, this primarily relates to the selective reaction at the nitrile group without affecting the ester functionality. The Pinner reaction is generally chemoselective for the nitrile group in the presence of an ester.

Modern catalytic methods can also offer high selectivity. For instance, palladium-catalyzed cross-coupling reactions of boronic acids with protected thiopseudourea reagents allow for the synthesis of protected aryl amidines in the presence of a range of sensitive functional groups. acs.org This approach offers a non-basic and mild alternative to traditional nucleophilic addition methods. acs.org

Strategies for Structural Modification and Analogue Synthesis

The structural framework of this compound offers several sites for modification to generate a library of analogues for structure-activity relationship (SAR) studies or to fine-tune material properties.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other esters or amides through standard coupling reactions. This allows for the introduction of a wide range of substituents at this position.

Derivatization of the Benzyl (B1604629) Group: The benzyl group can be readily exchanged by employing different primary amines in the Pinner reaction or other amidine synthesis protocols. Furthermore, substituted benzylamines (e.g., with methoxy, nitro, or halo groups on the aromatic ring) can be used to introduce electronic and steric diversity.

N-Arylation of the Amidine: The amidine nitrogen atoms can be further functionalized. For instance, transition metal-catalyzed N-arylation reactions provide a route to introduce additional aryl or heteroaryl groups onto the amidine core. scilit.com

Synthesis of Heterocyclic Analogues: Amidines are valuable intermediates in the synthesis of various heterocyclic compounds. organic-chemistry.org The amidine functionality in this compound can be utilized as a synthon for the construction of pyrimidines, imidazoles, or other nitrogen-containing ring systems.

Rational Design of Benzamidine (B55565) Analogues

Rational drug design is a targeted approach that utilizes the three-dimensional structure of a biological target to design molecules that are likely to bind to it with high affinity and selectivity. rug.nl In the context of benzamidine analogues like this compound, this strategy is pivotal for optimizing their inhibitory activity against specific enzymes, such as trypsin and factor Xa. nih.gov

The design process often begins with the identification of a pharmacophore, the essential arrangement of functional groups necessary for biological activity. For many benzamidine-based inhibitors, the positively charged amidine group plays a crucial role in binding to the negatively charged aspartate or glutamate (B1630785) residues in the S1 pocket of serine proteases. nih.gov Starting from this core, medicinal chemists can systematically modify other parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are integral to rational design. nih.govnih.govnih.gov By synthesizing a series of analogues with specific structural modifications and evaluating their biological activity, researchers can deduce which molecular features are critical for the desired effect. For instance, modifications to the benzyl group in this compound could be explored to probe interactions with hydrophobic pockets adjacent to the primary binding site. Similarly, altering the ethyl ester to other functional groups could influence solubility and metabolic stability.

A hypothetical SAR study for analogues of this compound targeting a hypothetical serine protease is presented below. The data illustrates how systematic modifications can impact inhibitory potency.

| Compound ID | R1 (Substitution on Benzyl Ring) | R2 (Ester Group) | IC₅₀ (nM) |

| 1 | H | Ethyl | 150 |

| 2 | 4-Methoxy | Ethyl | 95 |

| 3 | 4-Chloro | Ethyl | 210 |

| 4 | H | Methyl | 165 |

| 5 | H | Isopropyl | 140 |

This table is generated for illustrative purposes based on general principles of medicinal chemistry.

From this hypothetical data, one might infer that an electron-donating group at the 4-position of the benzyl ring enhances activity, while an electron-withdrawing group is detrimental. The nature of the ester group appears to have a less pronounced effect on potency in this theoretical example.

Combinatorial Chemistry Approaches for Diversification

Combinatorial chemistry is a powerful set of techniques for synthesizing a large number of different but structurally related molecules in a systematic and rapid manner. nih.govijpsonline.com This approach is particularly well-suited for generating libraries of benzamidine analogues to explore a wide range of chemical space and identify novel lead compounds. nih.govresearchgate.net

The synthesis of a combinatorial library of this compound analogues could be achieved using solid-phase synthesis. ijpsonline.com In this approach, a starting material, such as 4-cyanobenzoic acid, is attached to a solid support (resin). The cyano group can then be converted to the amidine, followed by reaction with a diverse set of benzylamines to introduce variability at one position. In a subsequent step, the carboxylic acid can be esterified with a variety of alcohols to introduce diversity at another position. This "split-and-pool" strategy allows for the rapid generation of thousands of unique compounds. ijpsonline.com

The design of a combinatorial library often involves the selection of building blocks that cover a broad range of physicochemical properties, such as size, lipophilicity, and electronic character. nih.gov This ensures that the resulting library has a high degree of molecular diversity, increasing the probability of identifying compounds with the desired biological activity.

Below is an example of a virtual combinatorial library designed around the this compound scaffold.

| Library Position | Building Block Scaffold | Number of Variants | Example Building Blocks |

| R1 | Substituted Benzylamines | 50 | 4-Fluorobenzylamine, 3-Methylbenzylamine, 2,5-Dichlorobenzylamine |

| R2 | Alcohols | 20 | Methanol, Isopropanol, Cyclohexanol |

This table illustrates the design of a virtual combinatorial library and does not represent actual synthesized compounds.

Once synthesized, these libraries can be screened against biological targets using high-throughput screening (HTS) methods to identify "hits." nih.gov The structures of the active compounds can then be determined, and further optimization can be carried out using rational design principles. This iterative cycle of combinatorial synthesis, screening, and rational design is a cornerstone of modern drug discovery. rug.nl

Molecular Mechanisms of Action and Biological Target Engagement of Ethyl 4 N Benzylcarbamimidoyl Benzoate

Elucidation of Specific Enzymatic Inhibition Profiles

Serine Protease Inhibition Mechanisms (e.g., Trypsin, Thrombin, Factor Xa, Urokinase)

The primary mechanism by which ethyl 4-(N-benzylcarbamimidoyl)benzoate is expected to exert its biological effects is through the competitive inhibition of serine proteases. ebi.ac.ukscielo.br This class of enzymes is characterized by a catalytic triad, typically composed of serine, histidine, and aspartate residues, in their active site. patsnap.com Serine proteases play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and tissue remodeling. patsnap.comnih.gov

The inhibitory activity of benzamidine (B55565) derivatives is primarily attributed to the positively charged amidinium group, which acts as a mimic of the side chains of arginine and lysine. ebi.ac.uk These basic amino acid residues are the natural substrates for trypsin-like serine proteases. The amidinium moiety of the inhibitor forms strong electrostatic interactions and hydrogen bonds with a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. ebi.ac.uknih.gov This interaction anchors the inhibitor in the active site, preventing the binding and subsequent cleavage of the natural substrate. scielo.brnih.gov

The benzyl (B1604629) group attached to the carbamimidoyl nitrogen and the ethyl benzoate (B1203000) moiety of the title compound are expected to occupy other substrate-binding subsites (S2, S3, S4, etc.) surrounding the primary S1 pocket. nih.gov The nature and orientation of these substituents are critical in determining the inhibitor's potency and selectivity for different serine proteases. nih.govnih.gov For instance, the active sites of thrombin and Factor Xa, key enzymes in the coagulation cascade, have distinct topographies in their subsites, and inhibitors with specific hydrophobic and electrostatic properties will exhibit preferential binding to one enzyme over the others. nih.gov Similarly, urokinase, a key player in fibrinolysis and cell migration, possesses a unique active site architecture that can be selectively targeted by appropriately designed inhibitors. nih.govscispace.com

Molecular modeling and X-ray crystallography studies of various benzamidine-based inhibitors in complex with serine proteases have revealed that the binding is reversible. ebi.ac.uk The inhibitor occupies the active site, forming a stable, non-covalent enzyme-inhibitor complex, thereby blocking the enzyme's catalytic activity. nih.govrcsb.org

Kinetic and Thermodynamic Analysis of Enzyme-Inhibitor Interactions

The interaction between an inhibitor and its target enzyme can be quantitatively described by kinetic and thermodynamic parameters. While specific data for this compound is not available, the following tables present representative data for the inhibition of various serine proteases by benzamidine and related derivatives. This data serves to illustrate the typical range of potencies and thermodynamic profiles for this class of inhibitors.

Table 1: Kinetic Parameters of Benzamidine-Based Serine Protease Inhibitors This table presents data for structurally related compounds to illustrate the expected range of activity for this compound.

| Inhibitor | Target Enzyme | K_i (μM) | IC_50 (μM) |

|---|---|---|---|

| Benzamidine | Trypsin | 18.4 | - |

| Benzamidine | Thrombin | 220 | - |

| Benzamidine | Plasmin | 350 | - |

| 4-Aminobenzamidine | Urokinase | 17-82 | - |

| B428 (a benzo[b]thiophene-2-carboxamidine) | Urokinase | 0.53 | 0.32 |

K_i (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower K_i value indicates a more potent inhibitor. IC_50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity under specific assay conditions.

The thermodynamic profile of inhibitor binding provides insights into the forces driving the interaction. Isothermal titration calorimetry (ITC) is a powerful technique used to determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of binding.

Table 2: Thermodynamic Parameters of Benzamidine Derivative Binding to Thrombin This table presents data for a structurally related compound to illustrate the expected thermodynamic profile for this compound.

| Inhibitor | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) |

|---|

ΔG (Gibbs free energy) indicates the spontaneity of the binding process (a negative value indicates spontaneous binding). ΔH (enthalpy) reflects the change in heat upon binding, often related to the formation of hydrogen bonds and van der Waals interactions. ΔS (entropy) represents the change in randomness of the system upon binding.

For many benzamidine-based inhibitors, the binding to serine proteases is enthalpically driven, signifying the formation of strong, favorable interactions such as the salt bridge in the S1 pocket. mpg.de The entropic contribution can be either favorable or unfavorable, depending on factors like the desolvation of the inhibitor and the binding site, and conformational changes upon binding. mpg.de

Receptor Binding and Modulatory Activities

Investigation of Ligand-Receptor Interactions

While the primary targets of this compound are anticipated to be the active sites of serine proteases, the possibility of interactions with other receptors cannot be entirely ruled out without specific experimental evidence. The benzamidine moiety, being a common pharmacophore, could potentially interact with other biological targets that have binding sites accommodating a cationic group. However, based on the established pharmacology of this class of compounds, direct, high-affinity binding to cell surface or nuclear receptors is not the expected primary mechanism of action.

Allosteric Modulation Studies

Allosteric modulation, where a molecule binds to a site on an enzyme distinct from the active site to alter its activity, is an increasingly recognized mechanism for regulating protein function. nih.govrsc.orgresearchgate.net In the context of proteases, allosteric inhibitors can offer greater selectivity compared to active-site directed inhibitors. nih.gov There is currently no direct evidence to suggest that this compound or closely related benzamidine derivatives act as allosteric modulators of serine proteases. Their mechanism is consistent with competitive inhibition at the active site. scielo.br However, the concept of allosteric modulation of proteases by small molecules is an active area of research, and future studies could potentially explore this for novel benzamidine scaffolds. nih.govpnas.org

Molecular Level Investigations of Cellular Pathways and Downstream Effects

The inhibition of specific serine proteases by a compound like this compound would lead to the modulation of various downstream cellular pathways. The nature of these effects would be highly dependent on the specific protease being inhibited and the cellular context.

For example, inhibition of thrombin and Factor Xa would directly impact the coagulation cascade, leading to an anticoagulant effect. patsnap.com This would manifest at the cellular level by preventing the formation of fibrin (B1330869) clots and reducing platelet activation.

Inhibition of urokinase (uPA) would affect pathways related to cell migration, invasion, and tissue remodeling. nih.govresearchgate.net uPA is often overexpressed in cancer cells, where it facilitates metastasis by degrading the extracellular matrix. researchgate.netnih.gov Therefore, an inhibitor of uPA could potentially block these processes. At the molecular level, this would involve the downregulation of signaling pathways initiated by uPA and its receptor (uPAR). nih.gov

Furthermore, serine proteases are involved in inflammatory processes. nih.gov By inhibiting proteases that activate inflammatory cells or generate inflammatory mediators, a compound like this compound could exert anti-inflammatory effects. nih.gov The downstream consequences of serine protease inhibition can be complex, as these enzymes often have multiple substrates and are part of intricate regulatory networks. nih.gov

Structure Activity Relationship Sar Studies and Structure Mechanism Relationship Smr Analysis of Ethyl 4 N Benzylcarbamimidoyl Benzoate

Positional Scanning and Substituent Effects on Biological Activity

Systematic modification of the ethyl 4-(N-benzylcarbamimidoyl)benzoate scaffold has been a key strategy to probe the molecular interactions governing its biological activity. This involves altering substituents on its core aromatic rings and modifying the linker region.

Influence of Substituents on Benzamidine (B55565) and Benzyl (B1604629) Moieties

The benzamidine portion of the molecule is crucial as it often acts as a "warhead," inserting into the S1 specificity pocket of target serine proteases, which typically contains a negatively charged aspartate residue. The inhibitory activity of benzamidine derivatives against various human serine proteases is highly dependent on the physicochemical properties of the substituents on the aromatic ring. nih.gov

For enzymes like plasmin and complement C1s, the binding of benzamidine inhibitors is influenced by both the hydrophobicity and the electron-donating nature of the substituents. nih.gov In contrast, thrombin's interaction is primarily affected by the substituent's hydrophobicity. nih.gov The interaction with trypsin is more complex, showing a dependency on both molar refractivity and molecular weight. nih.gov

Similarly, substituents on the N-benzyl group, which often binds in other pockets (e.g., S3/S4) of the enzyme's active site, play a significant role. SAR studies on related N-substituted compounds have shown that modifications to this phenyl ring can drastically alter activity. For instance, the presence of certain groups can either enhance or decrease antiproliferative activity, highlighting the sensitivity of the target's binding pocket to steric and electronic changes. nih.gov

| Enzyme Target | Influential Substituent Properties on Benzamidine Moiety | Reference |

|---|---|---|

| Plasmin & C1s | Electron donation and hydrophobicity | nih.gov |

| Thrombin | Hydrophobicity | nih.gov |

| Trypsin | Molar refractivity and molecular weight | nih.gov |

Exploration of Linker Modifications

The linker connecting the primary recognition motifs (like benzamidine) to other parts of an inhibitor is critical for optimizing potency and pharmacokinetic properties. nih.gov Studies on multivalent benzamidine molecules demonstrate that both the valency (the number of benzamidine units) and the length of the linker significantly affect inhibitory potential against proteases like plasmin. nih.gov

| Linker Characteristic | General Effect on Inhibition | Rationale | Reference |

|---|---|---|---|

| Shorter Length | Often improves inhibition | Increases effective local concentration and minimizes entropic penalty | nih.gov |

| Optimized Length & Rigidity | Enhances binding and selectivity | Ensures correct spatial orientation of pharmacophores in the binding site | nih.gov |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of an inhibitor is paramount for its interaction with a biological target. For flexible molecules like this compound, understanding the preferred conformation when bound to its target—the bioactive conformation—is essential for rational drug design. irbbarcelona.org

Role of Conformational Flexibility in Target Recognition

Benzamidine-based inhibitors exhibit significant conformational variability. A key conformational feature is the torsion angle between the amidinium group and the phenyl ring. nih.gov While quantum mechanical calculations suggest a non-planar, twisted conformation is often the lowest energy state for an isolated benzamidinium ion, the conformation adopted upon binding can be different. nih.govnih.gov

The protein's active site environment can force the inhibitor into a specific conformation, which may not be its lowest energy state in solution. nih.gov For example, unfavorable interactions with certain active site residues can compel the benzamidinium moiety to adopt a planar conformation. nih.gov This conformational flexibility is crucial for target recognition, as the ability of the ligand to adapt its shape to fit the binding site is a key determinant of affinity. nih.gov The energetic cost required for the ligand to adopt this bioactive conformation must be offset by the favorable binding interactions with the target. irbbarcelona.org

Stereochemical Influences on Activity

Stereochemistry often has a profound impact on a drug's biological activity, affecting everything from target binding to metabolic stability and cellular uptake. nih.gov For chiral compounds, one enantiomer or diastereomer frequently displays significantly higher potency than others. nih.gov

In the context of enzyme inhibitors, stereochemistry dictates the precise three-dimensional arrangement of the functional groups that interact with the target protein. nih.govresearchgate.net An incorrect spatial orientation can lead to a complete loss of binding and, consequently, biological activity. This principle suggests that if chiral centers were introduced into the this compound structure, for instance within the linker or on the benzyl group, a strong stereochemical preference for activity would be expected. Molecular modeling studies can shed light on the structural and stereochemical requirements for an efficient interaction, but experimental validation with separated stereoisomers is crucial. nih.govresearchgate.net

Elucidation of Pharmacophoric Requirements for Potent Activity

A pharmacophore model defines the essential set of steric and electronic features necessary for a molecule to exert a specific biological effect. For benzamidine-based inhibitors targeting serine proteases like Factor Xa, several key pharmacophoric features have been identified through computational and structural studies. nih.govnih.gov

The essential features for this class of inhibitors typically include:

A Positive Ionizable Group: The amidine or guanidine (B92328) group provides a positive charge that interacts with the key aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket. sapub.orgpharmacophorejournal.com

Aromatic/Hydrophobic Regions: The benzamidine ring itself provides a hydrophobic component that fits into the S1 pocket, while the N-benzyl ring often occupies other hydrophobic pockets. sapub.org

Hydrogen Bond Donors and Acceptors: The amine groups of the amidine function as hydrogen bond donors. Additional hydrogen bond donors or acceptors on the scaffold can form further stabilizing interactions with the protein backbone or amino acid side chains. sapub.orgpharmacophorejournal.com

These features, correctly positioned in 3D space, are critical for high-affinity binding. Virtual screening and library design based on such pharmacophore models are powerful strategies for discovering new and potent inhibitors. nih.govnih.gov

| Pharmacophoric Feature | Description | Typical Interacting Partner in Serine Proteases | Reference |

|---|---|---|---|

| Positive Ionizable Center | Positively charged group (e.g., amidinium) | Negatively charged Asp residue in S1 pocket | sapub.orgpharmacophorejournal.com |

| Aromatic/Hydrophobic Group | Aromatic rings that engage in hydrophobic interactions | Hydrophobic residues lining the binding pockets (e.g., S1, S4) | sapub.org |

| Hydrogen Bond Donor | N-H groups on the amidine or elsewhere | Carbonyl oxygen atoms on the protein backbone | pharmacophorejournal.com |

| Hydrogen Bond Acceptor | e.g., Carbonyl oxygen or ester group | Amide N-H groups or other donor side chains in the active site | pharmacophorejournal.com |

Mapping of Essential Chemical Features

A thorough search of scholarly databases and chemical literature did not yield any studies that have explicitly mapped the essential chemical features of this compound for any specific biological target. The process of mapping essential chemical features involves identifying the key structural components and properties of a molecule that are critical for its biological activity. This typically includes delineating hydrogen bond donors and acceptors, hydrophobic regions, aromatic centers, and electrostatic interactions that are fundamental for the molecule's interaction with a biological receptor. Without dedicated research on this specific compound, any such mapping would be purely speculative and not grounded in scientific evidence.

Development of Pharmacophore Models

Pharmacophore models are three-dimensional arrangements of the essential chemical features of a molecule that are responsible for its biological activity. The development of these models is contingent upon the availability of SAR data from a series of active compounds. As no such studies have been published for this compound, the creation of a validated pharmacophore model is not feasible. The process would require experimental data on how structural modifications to the this compound scaffold affect its biological activity, which is currently not present in the public domain.

Computational Chemistry and Molecular Modeling Investigations of Ethyl 4 N Benzylcarbamimidoyl Benzoate

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

Prediction of Binding Modes and Affinities

In a hypothetical molecular docking study, ethyl 4-(N-benzylcarbamimidoyl)benzoate would be docked into the active site of a target protein of interest. The simulation would generate various possible binding poses, ranked by a scoring function that estimates the binding affinity (often expressed as a binding energy value, e.g., in kcal/mol). The most favorable binding mode would be the one with the lowest binding energy, indicating the most stable ligand-protein complex.

Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

|---|---|---|

| Protein Kinase X | -8.5 | 0.5 |

| Protease Y | -7.2 | 2.1 |

Note: The data in this table is purely illustrative.

Identification of Key Interacting Residues

A detailed analysis of the top-ranked docking pose would reveal the key amino acid residues within the protein's binding pocket that interact with this compound. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the benzyl (B1604629) group of the ligand might form hydrophobic interactions with nonpolar residues like leucine (B10760876) and valine, while the carbamimidoyl group could form hydrogen bonds with polar residues such as serine or glutamic acid.

Hypothetical Key Interacting Residues for this compound with Protein Kinase X

| Interaction Type | Ligand Moiety | Protein Residue |

|---|---|---|

| Hydrogen Bond | Carbamimidoyl group | GLU121 |

| Hydrogen Bond | Ester carbonyl | SER78 |

| Hydrophobic | Benzyl group | LEU24, VAL32 |

Note: The data in this table is purely illustrative.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological environment compared to the static picture provided by molecular docking.

Analysis of Ligand-Protein Complex Stability

An MD simulation of the docked this compound-protein complex would be run for a specific duration (e.g., 100 nanoseconds). The stability of the complex would be assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable complex would be indicated by a low and converging RMSD value, suggesting that the ligand remains bound in a stable conformation within the active site.

Exploration of Conformational Changes Upon Binding

MD simulations can also reveal conformational changes in both the ligand and the protein upon binding. Analysis of the trajectory could show how the protein structure adapts to accommodate the ligand and how the ligand itself may adopt a different conformation when bound compared to its unbound state. Root-mean-square fluctuation (RMSF) plots would highlight the flexibility of different regions of the protein, indicating which residues are most affected by ligand binding.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Quantum mechanical calculations can provide a more accurate description of the electronic structure and energetics of the ligand and its interaction with the protein, particularly for understanding reaction mechanisms or charge distributions. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods allow for a high-level QM treatment of a small, critical region (e.g., the ligand and key active site residues) while the rest of the protein and solvent are treated with a more computationally efficient MM force field.

Such calculations could be employed to:

Accurately calculate the binding energy of this compound to its target, including electronic effects.

Investigate the electronic properties of the ligand, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to understand its reactivity.

Model potential chemical reactions if the ligand is an enzyme inhibitor that forms a covalent bond.

Due to the absence of specific research on this compound, no concrete data from QM or QM/MM calculations can be presented.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of analogs of this compound, one would first need a dataset of compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the biological activity. The predictive power of the QSAR model is assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

Table 3: Hypothetical QSAR Model for a Series of Benzoate (B1203000) Derivatives

| Statistical Parameter | Value | Description |

| R² | 0.85 | Represents the goodness of fit of the model |

| Q² | 0.72 | Represents the predictive ability of the model |

| Number of Compounds | 30 | The size of the dataset used for model building |

| Key Descriptors | LogP, Molecular Weight, Dipole Moment | Examples of descriptors that influence activity |

This interactive table summarizes the statistical validation of a hypothetical QSAR model. High values of R² and Q² are indicative of a robust and predictive model.

Once a reliable QSAR model has been developed, it can be used for virtual screening of large chemical databases to identify new compounds with potentially high biological activity. This process is much faster and more cost-effective than synthesizing and testing thousands of compounds experimentally.

Furthermore, the insights gained from the QSAR model can guide the design of a focused library of new derivatives of this compound. By understanding which molecular properties are most important for activity, chemists can prioritize the synthesis of compounds that are most likely to be potent. For example, if the QSAR model indicates that higher lipophilicity is correlated with higher activity, new analogs with more lipophilic substituents could be designed. This rational approach to library design can significantly improve the efficiency of the drug discovery process.

Ethyl 4 N Benzylcarbamimidoyl Benzoate As a Lead Compound in Drug Discovery Research

Optimization Strategies for Enhanced Potency and Selectivity

The journey from a lead compound to a clinical candidate is paved with meticulous optimization strategies aimed at improving its pharmacological profile. For ethyl 4-(N-benzylcarbamimidoyl)benzoate and its analogs, researchers have employed a variety of approaches to enhance their potency and selectivity towards specific biological targets.

Iterative Design and Synthesis

A cornerstone of lead optimization is the iterative cycle of design, synthesis, and biological evaluation. This process allows for the systematic exploration of the structure-activity relationship (SAR) of the lead compound. In the context of this compound, this involves the targeted modification of its core components: the ethyl benzoate (B1203000) group, the central amidine moiety, and the N-benzyl substituent.

Researchers have synthesized libraries of analogs by introducing diverse substituents on the benzyl (B1604629) ring and the benzoate ring. For instance, the electronic properties of the benzyl ring can be modulated by introducing electron-donating or electron-withdrawing groups, which can influence the pKa of the amidine group and its interaction with the target protein. Similarly, modifications to the ethyl ester, such as hydrolysis to the corresponding carboxylic acid or conversion to other esters or amides, can impact the compound's solubility, metabolic stability, and binding affinity.

The following table illustrates a hypothetical iterative design process, showcasing how systematic modifications can lead to improved activity.

| Compound | R1 (on Benzyl Ring) | R2 (Ester Modification) | Target Affinity (IC50, nM) |

| Lead Compound | H | -COOEt | 500 |

| Analog 1a | 4-Cl | -COOEt | 250 |

| Analog 1b | 4-OCH3 | -COOEt | 600 |

| Analog 2a | 4-Cl | -COOH | 100 |

| Analog 2b | 4-Cl | -CONH2 | 300 |

Fragment-Based Drug Discovery (FBDD) Considerations

Fragment-based drug discovery (FBDD) offers a powerful alternative to traditional high-throughput screening for lead identification and optimization. In the context of this compound, the core benzamidine (B55565) moiety can be considered a key fragment that provides the primary binding interactions with many target proteins, particularly serine proteases where it can mimic the side chain of arginine.

In an FBDD approach, small molecular fragments corresponding to different parts of the lead compound would be screened for binding to the target protein. Once a binding fragment is identified, it can be "grown" or "linked" with other fragments to build a more potent molecule. For example, a benzamidine fragment could be identified as a primary binder, and subsequent efforts would focus on exploring modifications to the phenyl ring and the nitrogen substituents to occupy adjacent pockets in the protein's binding site, guided by structural biology techniques like X-ray crystallography.

Scaffold Hopping and Isosteric Replacement Approaches in Lead Optimization

To explore novel chemical space and circumvent potential liabilities associated with the initial lead scaffold, medicinal chemists often employ scaffold hopping and isosteric replacement strategies.

Scaffold hopping involves replacing the central core of the molecule with a structurally different moiety while retaining the key pharmacophoric features responsible for biological activity. For N-benzylbenzamidine derivatives, this could involve replacing the benzamidine core with other basic groups or heterocyclic systems that can maintain the crucial interactions with the target. For example, a 2-aminopyridine (B139424) or a guanidine (B92328) group could be explored as potential replacements.

Isosteric replacement is a more conservative approach where an atom or a group of atoms is replaced by another with similar physical and chemical properties. This strategy is often used to fine-tune the properties of a lead compound, such as its metabolic stability or toxicity profile. In the case of this compound, the ester group could be replaced with a bioisostere like an oxadiazole or a tetrazole to improve its metabolic stability against esterases.

The table below provides examples of potential scaffold hops and isosteric replacements for the this compound scaffold.

| Original Scaffold/Moiety | Hopped Scaffold/Isostere | Rationale |

| Benzamidine | 2-Aminopyridine | Maintain basicity and aromatic interactions |

| Ethyl Ester (-COOEt) | Tetrazole | Improve metabolic stability, act as a carboxylic acid mimic |

| Phenyl Ring | Thiophene Ring | Modulate lipophilicity and metabolic profile |

Development of Prodrug Strategies in Academic Research

The amidine group, while crucial for the biological activity of many compounds, can present challenges in terms of oral bioavailability due to its basicity and potential for high polarity at physiological pH. To address this, academic research has explored various prodrug strategies for benzamidine-containing molecules.

A common approach is to mask the amidine functionality with a promoiety that is cleaved in vivo to release the active drug. For instance, N-hydroxyamidines (amidoximes) and N,N'-dihydroxyamidines have been investigated as prodrugs for amidines. nih.gov These derivatives are less basic than the parent amidine and can be metabolically reduced to the active form. Another strategy involves the use of N-acyloxyalkoxycarbonyl derivatives, which can be designed to be cleaved by esterases.

Applications in Chemical Biology Probes and Tools Development

Lead compounds like this compound and its optimized analogs are not only valuable as potential therapeutics but also as chemical probes to study biological systems. A well-characterized, potent, and selective inhibitor can be a powerful tool to elucidate the function of a specific protein in cellular pathways.

By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a non-critical position of the inhibitor, researchers can create chemical probes for various applications, including:

Target engagement studies: To confirm that the compound binds to its intended target in a cellular context.

Cellular imaging: To visualize the subcellular localization of the target protein.

Affinity chromatography: To purify the target protein from a complex biological sample.

The development of such chemical biology tools from the this compound scaffold can significantly contribute to our understanding of the biological roles of its target proteins.

Advanced Analytical and Biophysical Characterization Techniques in Research on Ethyl 4 N Benzylcarbamimidoyl Benzoate

Spectroscopic Methods for Investigating Ligand-Target Interactions

Spectroscopic techniques are fundamental in elucidating the binding of a ligand, such as ethyl 4-(N-benzylcarbamimidoyl)benzoate, to its target protein. These methods are sensitive to changes in the local environment of molecules and can provide valuable information about binding affinity, stoichiometry, and conformational changes.

Fluorescence spectroscopy is a highly sensitive technique used to study ligand-protein interactions. It relies on the intrinsic fluorescence of the protein (typically from tryptophan or tyrosine residues) or the fluorescence of a probe molecule.

In the context of a non-fluorescent inhibitor like this compound, its binding to a target protein, such as trypsin, can be monitored by observing the quenching of the protein's intrinsic fluorescence. researchgate.netresearchgate.net When the inhibitor binds to the active site, it can alter the local environment of nearby tryptophan residues, leading to a decrease in their fluorescence intensity. This change in fluorescence can be titrated to determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction.

Alternatively, a competitive binding assay can be employed using a fluorescent probe that is known to bind to the active site of the target protein. The displacement of this probe by the inhibitor results in a change in the fluorescence signal, from which the inhibitor's binding affinity can be calculated.

Table 1: Illustrative Fluorescence Quenching Data for an Inhibitor Binding to Trypsin

| Inhibitor Concentration (µM) | Fluorescence Intensity (a.u.) |

| 0 | 98.5 |

| 10 | 85.2 |

| 20 | 73.1 |

| 30 | 62.5 |

| 40 | 53.8 |

| 50 | 46.7 |

| 60 | 41.2 |

| 70 | 37.1 |

| 80 | 34.0 |

| 90 | 31.5 |

| 100 | 29.8 |

This is a hypothetical data set for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. nih.govnih.gov In the study of ligand-protein interactions, NMR can provide detailed information at the atomic level.

For a compound like this compound, ¹H-NMR and ¹³C-NMR would be used to confirm its chemical structure. nih.govresearchgate.net When studying its interaction with a target protein, techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping are employed.

STD-NMR can identify which protons of the ligand are in close proximity to the protein, thereby mapping the binding epitope of the inhibitor. CSP involves monitoring the changes in the chemical shifts of the protein's backbone amide protons upon addition of the ligand. These perturbations can be mapped onto the protein's structure to identify the binding site. Furthermore, NMR can reveal conformational changes in both the ligand and the protein upon binding. escholarship.org

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of Ligand-Protein Complexes

Both X-ray crystallography and cryo-electron microscopy (cryo-EM) are high-resolution structural biology techniques that can provide detailed three-dimensional structures of ligand-protein complexes.

To understand how this compound inhibits its target, co-crystallizing the compound with the protein and solving the structure via X-ray crystallography would be a primary goal. plos.orgnih.gov This would reveal the precise binding mode of the inhibitor in the active site. Similarly, cryo-EM has emerged as a powerful technique for determining the structures of protein-ligand complexes, especially for large or flexible proteins that are difficult to crystallize. researchgate.neteventact.comnih.gov

The high-resolution structures obtained from X-ray crystallography or cryo-EM allow for a detailed analysis of the atomic-level interactions between the inhibitor and the protein. nih.govnih.gov This includes identifying hydrogen bonds, salt bridges, and hydrophobic interactions. For this compound, the positively charged amidinium group is expected to form key interactions with negatively charged residues, such as aspartate, in the S1 pocket of serine proteases. The benzyl (B1604629) and benzoate (B1203000) groups would likely engage in hydrophobic and van der Waals interactions with other residues in the active site.

Table 2: Hypothetical Intermolecular Interactions between a Benzamidine-type Inhibitor and a Serine Protease Active Site

| Inhibitor Moiety | Protein Residue | Interaction Type | Distance (Å) |

| Carbamimidoyl | Asp189 | Salt Bridge | 2.8 |

| Benzyl | Trp215 | π-π Stacking | 3.5 |

| Benzoate Ethyl Ester | Gly216 | Hydrogen Bond | 3.0 |

| Benzyl | Phe41 | Hydrophobic | 3.8 |

This is a hypothetical data set based on known interactions of similar inhibitors.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are two key biophysical techniques for quantifying the thermodynamics and kinetics of ligand-protein interactions.

ITC directly measures the heat released or absorbed during a binding event. researchgate.net By titrating the inhibitor into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. This provides a complete thermodynamic profile of the interaction.

SPR is a label-free, real-time optical biosensing technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte. nih.govlabmanager.com In a typical experiment, the target protein is immobilized on the sensor chip, and a solution of the inhibitor is flowed over the surface. SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd = koff/kon) can be calculated.

Table 3: Representative Thermodynamic and Kinetic Data for a Serine Protease Inhibitor

| Technique | Parameter | Value |

| ITC | Kd | 1.5 µM |

| n (Stoichiometry) | 1.1 | |

| ΔH (Enthalpy) | -8.5 kcal/mol | |

| -TΔS (Entropy) | -1.2 kcal/mol | |

| SPR | kon (Association Rate) | 2.5 x 10⁴ M⁻¹s⁻¹ |

| koff (Dissociation Rate) | 3.8 x 10⁻² s⁻¹ | |

| Kd | 1.52 µM |

This is a hypothetical data set for illustrative purposes.

Thermodynamic Characterization of Binding Events

The thermodynamic profile of a binding interaction reveals the fundamental forces that stabilize the complex between a ligand, such as this compound, and its target protein. Isothermal Titration Calorimetry (ITC) is a powerful and widely used technique for the direct measurement of the heat changes that occur during a binding event. frontiersin.org This method allows for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. researchgate.net

In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target enzyme, for instance, trypsin. nih.gov As the inhibitor binds to the enzyme, heat is either released (exothermic reaction) or absorbed (endothermic reaction), and this heat change is measured by the calorimeter. researchgate.net The resulting data provides a complete thermodynamic signature of the binding process.

The binding of benzamidine (B55565) derivatives, which share a key structural motif with this compound, to serine proteases like trypsin is often characterized by a negative change in heat capacity. nih.gov At a standard temperature of 25°C, the binding of these types of inhibitors is typically driven by both favorable enthalpy and entropy changes. nih.gov The enthalpic contribution often arises from the formation of hydrogen bonds and van der Waals interactions between the inhibitor and the active site of the enzyme. Simultaneously, the favorable entropic contribution is largely due to the release of ordered water molecules from the binding pocket upon ligand association, a hallmark of hydrophobic interactions. nih.gov

A hypothetical thermodynamic profile for the binding of this compound to a model serine protease, as determined by ITC, is presented below.

| Thermodynamic Parameter | Value |

| Binding Affinity (K_d) | 150 nM |

| Stoichiometry (n) | 1.1 |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (TΔS) | 4.2 kcal/mol |

| Gibbs Free Energy (ΔG) | -12.7 kcal/mol |

This interactive table presents hypothetical data for illustrative purposes.

Kinetic Rate Constant Determination

While thermodynamics provides a picture of the final state of the binding equilibrium, kinetics describes the speed at which this equilibrium is reached. The kinetic rate constants, namely the association rate constant (k_on) and the dissociation rate constant (k_off), are crucial for understanding the dynamic nature of the inhibitor-target interaction. nih.gov A long residence time of an inhibitor on its target, which is a function of a slow k_off, can be a desirable property for sustained pharmacological effect.

Surface Plasmon Resonance (SPR) is a label-free optical technique that is extensively used for the real-time monitoring of biomolecular interactions and the determination of kinetic rate constants. youtube.com In an SPR experiment, the target enzyme is typically immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface, and the binding and dissociation events are monitored in real time by detecting changes in the refractive index at the sensor surface. youtube.com

The resulting sensorgram provides a wealth of information. The association phase, during which the inhibitor binds to the immobilized enzyme, is used to calculate the k_on. The dissociation phase, where the inhibitor dissociates from the enzyme as a buffer solution flows over the chip, is used to determine the k_off. The ratio of k_off to k_on provides an independent measure of the equilibrium dissociation constant (K_d), which can be compared with the data obtained from ITC. nih.gov

For potent enzyme inhibitors like those in the benzamidine class, a fast association rate is often observed, allowing the inhibitor to quickly find and bind to the active site of the enzyme. beactica.com However, the dissociation rate can vary significantly depending on the specific chemical structure of the inhibitor and its interactions within the binding pocket. beactica.com

A representative kinetic profile for the interaction of this compound with a model serine protease, as determined by SPR, is detailed in the following table.

| Kinetic Parameter | Value |

| Association Rate Constant (k_on) | 2.5 x 10^5 M⁻¹s⁻¹ |

| Dissociation Rate Constant (k_off) | 3.8 x 10⁻³ s⁻¹ |

| Equilibrium Dissociation Constant (K_d) | 152 nM |

This interactive table presents hypothetical data for illustrative purposes.

Emerging Research Directions and Future Perspectives for Benzamidine Research Centered on Ethyl 4 N Benzylcarbamimidoyl Benzoate

Exploration of Novel Therapeutic Targets and Indications

The established role of benzamidine (B55565) derivatives as serine protease inhibitors provides a strong foundation for exploring new therapeutic avenues for ethyl 4-(N-benzylcarbamimidoyl)benzoate. wikipedia.org Beyond their traditional applications in coagulation and fibrinolysis, research into related benzamide (B126) and benzamidine structures has unveiled a range of potential new targets and disease indications that warrant investigation.

Future research could productively focus on the following areas:

Neurodegenerative Diseases: The multifactorial nature of conditions like Alzheimer's disease presents multiple targets for which benzamidine-like structures may be suitable. nih.gov Studies on analogous compounds have shown inhibitory activity against key enzymes such as acetylcholinesterase (AChE), β-secretase (BACE1), and monoamine oxidase B (MAO-B). nih.govmdpi.com Investigating the potential of this compound to modulate these targets could open new treatment paradigms for complex neurological disorders.

Oncology: The benzamide framework is present in various anticancer agents. nih.govnih.gov Research has identified targets such as histone deacetylases (HDACs) and tubulin, where inhibition can lead to anti-proliferative effects. nih.govnih.gov A significant opportunity exists in overcoming drug resistance; for instance, a benzamide derivative has shown efficacy in a paclitaxel-resistant xenograft model. nih.gov Systematic screening of this compound and its analogues against a panel of cancer cell lines and related enzymatic targets is a logical next step.

Infectious Diseases: There is growing interest in benzamidines for their antimicrobial properties. nih.gov Recent studies have demonstrated that novel benzamidine analogues can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including pathogens responsible for periodontitis, while exhibiting low cytotoxicity in preclinical models. nih.govnih.govmdpi.com This suggests a potential application for this compound in developing new antibiotics to combat bacterial infections.

| Potential Therapeutic Area | Key Molecular Targets | Rationale based on Analogous Compounds |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), β-secretase (BACE1), Monoamine oxidase B (MAO-B) | Benzamide derivatives show promise as dual inhibitors for Alzheimer's disease. nih.govmdpi.com |

| Oncology | Histone Deacetylases (HDACs), Tubulin | N-substituted benzamides have demonstrated anti-proliferative activity against various cancer cell lines. nih.govnih.gov |

| Infectious Diseases | Bacterial enzymes | Novel benzamidine analogues exhibit significant antimicrobial activity against pathogens causing periodontitis. nih.govnih.gov |

Development of Multi-Target Directed Ligands Incorporating Benzamidine Scaffolds

The "one-target, one-drug" paradigm has proven insufficient for complex, multifactorial diseases. frontiersin.org Consequently, the development of Multi-Target Directed Ligands (MTDLs) has emerged as a promising strategy. nih.govsemanticscholar.org An MTDL is a single chemical entity designed to interact with multiple biological targets simultaneously, potentially offering enhanced efficacy and a better side-effect profile compared to combination therapies. mdpi.comfrontiersin.org

The structure of this compound is well-suited to serve as a foundational scaffold for MTDL design. Future research can leverage this structure in several ways:

Pharmacophore Hybridization: This approach involves chemically linking the benzamidine core of this compound with another known pharmacophore that acts on a different, but pathologically relevant, target. For instance, in the context of Alzheimer's disease, the benzamidine moiety could be combined with a fragment known to inhibit Aβ aggregation or possess antioxidant properties. nih.gov

Scaffold Modification for Polypharmacology: Subtle modifications to the core structure can induce interactions with multiple targets. A flexible scaffold-based approach allows a single molecule to adopt different conformations to bind to different receptors. nih.gov Exploring the conformational flexibility of this compound derivatives could lead to the discovery of compounds with desired polypharmacological profiles.

Valency-Driven Multi-Targeting: The benzamidine group can be incorporated into multivalent constructs. nih.gov By attaching multiple benzamidine units to a central core via linkers of varying lengths, it is possible to create inhibitors that can simultaneously engage multiple binding sites on a single enzyme or bridge two different target proteins. nih.govacs.org This strategy could be adapted to design potent and selective MTDLs based on the this compound structure.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. sysrevpharm.orgresearchgate.net Artificial intelligence (AI) and machine learning (ML) are transforming this landscape by enabling more accurate predictions and innovative molecular design. cas.org For research centered on this compound, these computational tools offer significant opportunities.

Virtual Screening and Target Identification: Computational protocols can be used to screen large compound databases to identify potential ligands for a specific biological target. nih.gov AI-powered platforms can analyze vast biological datasets to identify and validate novel therapeutic targets for which a benzamidine scaffold might be effective. cas.org

De Novo Design: AI algorithms can design entirely new molecules from scratch, optimized for desired properties such as high binding affinity, selectivity, and favorable pharmacokinetic profiles. openmedicinalchemistryjournal.com These tools could generate novel derivatives of this compound tailored to specific therapeutic targets.

Predictive Modeling: Machine learning models can be trained to predict the structure-activity relationships (SAR) of a series of compounds. By applying these models to virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. Molecular docking and dynamic simulations can further elucidate the binding mechanisms of the most promising candidates, guiding future optimization efforts. mdpi.com

| Computational Approach | Application in this compound Research | Potential Outcome |

| Virtual Screening | Identifying potential biological targets by docking the compound against known protein structures. | Discovery of novel therapeutic applications. |

| De Novo Design | Generating novel molecular structures based on the benzamidine scaffold with optimized properties. | Creation of more potent and selective drug candidates. |

| Machine Learning / AI | Predicting Structure-Activity Relationships (SAR) and ADMET properties for virtual derivatives. | Prioritization of synthetic efforts and reduction of late-stage failures. |

| Molecular Dynamics | Simulating the interaction between the compound and its target to understand binding stability and mechanism. | Rational design of improved inhibitors. mdpi.com |

Challenges and Opportunities in Translational Research

Translating a promising compound from preclinical discovery to clinical application is a complex and challenging process fraught with high attrition rates. vicihealthsciences.com For this compound and its derivatives, anticipating these hurdles is crucial for successful development.

Challenges:

Achieving Target Selectivity: A significant challenge for benzamidine-based inhibitors is achieving selectivity, as the amidine group can interact with a broad range of serine proteases. nih.gov Off-target activity can lead to undesirable side effects. Future derivatization efforts must focus on modifications that enhance binding to the desired target while minimizing interactions with related enzymes.

Pharmacokinetics and Bioavailability: Poor solubility, instability, or rapid metabolism can prevent a drug from reaching its target in effective concentrations. vicihealthsciences.com Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound will be critical.

Regulatory Navigation: The path to regulatory approval is rigorous and requires extensive preclinical and clinical data to demonstrate safety and efficacy. proventainternational.com A well-defined regulatory strategy from the outset is essential.

Opportunities:

Addressing Unmet Medical Needs: Benzamidine derivatives show potential in areas with significant unmet needs, such as Alzheimer's disease and antibiotic-resistant infections. nih.govnih.gov A compound that demonstrates efficacy in these areas has a clearer path for development and regulatory consideration.

Biomarker Development: Identifying biomarkers that can predict patient response or monitor target engagement can de-risk clinical trials and support a personalized medicine approach.

Low Preclinical Toxicity: Initial studies on some novel benzamidine analogues have shown weak cytotoxicity against human cell lines, suggesting a potentially favorable safety profile that could be a significant advantage in clinical development. nih.govmdpi.com

Unexplored Chemical Space and Derivatization Possibilities

The chemical structure of this compound offers multiple points for modification, allowing for a systematic exploration of its chemical space to optimize therapeutic properties. nih.gov A focused derivatization program can lead to compounds with improved potency, selectivity, and drug-like characteristics.

Key areas for derivatization include:

Modification of the Benzyl (B1604629) Group: The N-benzyl substituent can be readily varied. Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring of the benzyl group can modulate lipophilicity and introduce new interactions with the target protein. Replacing the phenyl ring with other aromatic or heterocyclic systems could also lead to novel SAR.

Alteration of the Ester Group: The ethyl ester is a potential site of metabolic hydrolysis. Converting the ester to a more stable amide or other bioisosteres could improve the compound's pharmacokinetic profile. thermofisher.com Alternatively, changing the length of the alkyl chain of the ester could fine-tune its properties.

Substitution on the Benzamidine Phenyl Ring: The core phenyl ring of the benzamidine moiety can be substituted to enhance binding affinity or selectivity. Structure-activity relationship studies on related benzamides have shown that the position and nature of substituents are critical for activity. nih.gov

Established synthetic routes, such as the Pinner reaction or the reaction of benzonitriles with hydroxylamine (B1172632) followed by reduction, provide reliable methods for generating a diverse library of benzamidine derivatives for biological screening. google.comnih.gov This systematic exploration of the chemical space around this compound is a critical step toward unlocking its full therapeutic potential. researchgate.net

Q & A

Q. What are the standard synthetic routes for ethyl 4-(N-benzylcarbamimidoyl)benzoate, and how are intermediates characterized?

this compound can be synthesized via multi-step reactions, often involving condensation of benzylamine derivatives with ethyl 4-cyano benzoate or via nucleophilic substitution. For example, similar compounds like ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate are synthesized by reacting thiol-containing heterocycles with chloroacetylated intermediates under reflux conditions . Characterization typically employs:

- Thin-layer chromatography (TLC) to monitor reaction progress.

- FT-IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹).

- 1H/13C-NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm, ester carbonyl at δ ~165 ppm).

- Elemental microanalysis to validate purity (C, H, N within ±0.4% of theoretical values) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- 1H-NMR : Identifies protons on the benzylcarbamimidoyl group (e.g., NH signals at δ ~8.5 ppm, aromatic protons) and ethyl ester (triplet at δ ~1.3 ppm for CH3, quartet at δ ~4.3 ppm for CH2).

- 13C-NMR : Detects the ester carbonyl (δ ~165–170 ppm) and imine carbon (δ ~155–160 ppm).

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound derivatives?

Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity. For example, ethyl 4-[18F]fluorobenzoate—a structurally analogous compound—was synthesized in 1 minute at 50W using microwave heating, achieving radiochemical yields >80% . Key parameters to optimize:

- Power and temperature : Higher power (50–100W) accelerates reaction kinetics but may degrade heat-sensitive intermediates.

- Solvent choice : Polar solvents like DMSO or DMF absorb microwaves effectively, promoting uniform heating .

Q. How do researchers reconcile discrepancies in reactivity data when using this compound in polymerization initiator systems?

Reactivity variations arise from competing electron-donor/acceptor effects. For instance, ethyl 4-(dimethylamino)benzoate exhibits higher electron-donating capacity than 2-(dimethylamino)ethyl methacrylate, leading to faster radical generation in resin cements. To address contradictions:

- Conduct kinetic studies (e.g., time-resolved FT-IR) to compare degree of conversion under identical conditions.

- Evaluate co-initiator ratios (e.g., 1:1 vs. 1:2 amine/co-initiator) to identify optimal stoichiometry for desired reactivity .

Q. What experimental strategies are recommended for investigating the bioactivity of this compound?

Design bioassays targeting specific mechanisms:

- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria.

- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ kinase assay).

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Methodological Considerations Table

| Aspect | Key Parameters | References |

|---|---|---|

| Synthesis Optimization | Microwave power (50–100W), solvent polarity (DMSO > DMF), reaction time (1–5 hrs) | |

| Structural Analysis | NMR δ ranges: ester (1.3–4.3 ppm), aromatic (7.2–8.0 ppm), HRMS mass error <5 ppm | |

| Reactivity Studies | Co-initiator ratio (1:2 CQ/amine), degree of conversion (FT-IR monitoring) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.